

An In-depth Technical Guide to Creatinine-d5: Chemical Properties, Structure, and Applications

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Compound of Interest

Compound Name: Creatinine-d5

Cat. No.: B15553908

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of **Creatinine-d5**, a deuterated analog of creatinine. This isotopically labeled compound is a critical tool in clinical chemistry and drug development, primarily serving as an internal standard for the accurate quantification of creatinine in biological matrices.

Core Chemical and Physical Properties

Creatinine-d5 is a synthetic, stable isotope-labeled version of creatinine. The deuterium atoms replace hydrogen atoms at specific positions in the molecule, resulting in a higher molecular weight without significantly altering its chemical behavior. This mass difference is the key to its utility in mass spectrometry-based analytical methods.

Property	Value	Source(s)
Chemical Name	Creatinine-d5 (N-methyl-d3; imidazolidinone-5,5-d2)	[1][2]
Molecular Formula	C ₄ D ₅ H ₂ N ₃ O	[2]
Molecular Weight	118.15 g/mol	[2]
Accurate Mass	118.09	[2]
Isotopic Purity	Typically ≥98 atom % D	
Appearance	White to off-white solid	[3]
SMILES	<chem>[2H]C([2H])([2H])N1C(=N)NC(=O)C1([2H])[2H]</chem>	[2]
InChI	InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1D3	
CAS Number (Unlabeled)	60-27-5	[1][2][3][4][5][6][7]
Solubility	Soluble in DMSO.[8] Insoluble in water as per some suppliers.	[8][9]
Storage Conditions	Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[3][8][10]

Chemical Structure

The structure of **Creatinine-d5** is identical to that of creatinine, with the exception of five hydrogen atoms being replaced by deuterium atoms. Three deuterium atoms are located on the N-methyl group, and two are on the carbon atom at position 5 of the imidazolidinone ring.

Applications in Research and Drug Development

The primary application of **Creatinine-d5** is as an internal standard in quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][8] The co-elution of the analyte (creatinine) and the deuterated internal standard (**Creatinine-d5**) allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.[11]

A notable application is in the assessment of renal function, where creatinine clearance is a key indicator. Accurate measurement of creatinine levels in plasma and urine is crucial, and the use of **Creatinine-d5** as an internal standard enhances the reliability of these measurements.[11] [12] Furthermore, it is utilized in in-vitro transporter inhibition assays, for example, with the organic cation transporter 2 (OCT2), to avoid interference from endogenous creatinine.[13]

Experimental Protocol: Quantification of Creatinine in Human Urine using LC-MS/MS

This section details a typical "dilute-and-shoot" method for the quantification of creatinine in human urine samples, utilizing **Creatinine-d5** as an internal standard. This method is valued for its simplicity and high-throughput capabilities.[14]

1. Materials and Reagents:

- Creatinine and **Creatinine-d5** reference standards (≥98% purity)
- LC-MS grade acetonitrile, methanol, and water
- Formic acid
- Drug-free human urine for calibration standards and quality controls

2. Instrumentation:

- Liquid Chromatograph (e.g., Agilent 1290 Infinity II or equivalent)
- Mass Spectrometer (e.g., Agilent 6490 Triple Quadrupole or equivalent with an electrospray ionization (ESI) source)

3. Standard and Sample Preparation:

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve creatinine and **Creatinine-d5** in methanol to a final concentration of 1 mg/mL.[\[14\]](#)
- Intermediate Stock Solutions (100 µg/mL): Dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water.[\[14\]](#)
- Internal Standard Working Solution (100 ng/mL): Dilute the **Creatinine-d5** intermediate stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.[\[14\]](#)
- Calibration Standards: Prepare calibration standards by serially diluting the creatinine intermediate stock solution with drug-free urine to achieve a concentration range of 1 ng/mL to 1000 ng/mL.[\[14\]](#)
- Sample Preparation:
 - Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
 - Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.[\[14\]](#)
 - In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 950 µL of the internal standard working solution.[\[14\]](#)
 - Vortex the mixture for 30 seconds.

4. LC-MS/MS Analysis:

- Liquid Chromatography:
 - Column: XTerra MS C18 column (30 × 2.1 mm i.d., 3.5 µm) or equivalent.[\[12\]](#)
 - Mobile Phase: Isocratic elution with 50% acetonitrile in water with 0.1% formic acid.
 - Flow Rate: 0.3 mL/min.[\[12\]](#)
 - Injection Volume: 1 µL.[\[12\]](#)
- Mass Spectrometry:

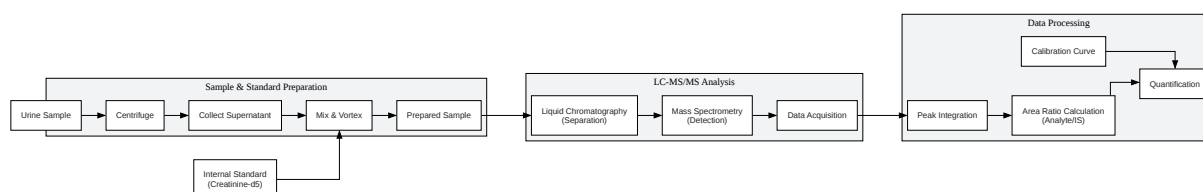
- Ionization Mode: Positive electrospray ionization (ESI).[\[12\]](#)[\[14\]](#)
- Detection Mode: Multiple Reaction Monitoring (MRM).[\[14\]](#)
- MRM Transitions:
 - Creatinine: m/z 114 \rightarrow 44[\[12\]](#)
 - Creatinine-d3 (as an example, d5 would be different): m/z 117 \rightarrow 47[\[12\]](#)
- Instrument Parameters: Optimize cone voltage, collision energy, and source temperatures for maximum signal intensity.

5. Data Analysis:

- Quantify creatinine concentrations in the urine samples by calculating the peak area ratio of the analyte (creatinine) to the internal standard (**Creatinine-d5**) and comparing this ratio to the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the LC-MS/MS analytical method described above.



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Caption: Workflow for Creatinine Quantification using LC-MS/MS.

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